molecular formula C16H14O6 B8083168 2-(3,4-dihydroxyphenyl)-3,7-dihydroxychromen-4-one;methane

2-(3,4-dihydroxyphenyl)-3,7-dihydroxychromen-4-one;methane

Cat. No.: B8083168
M. Wt: 302.28 g/mol
InChI Key: ZORWMECERKQJKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Fisetin can be synthesized through various methods, including the Claisen-Schmidt condensation, Suzuki cross-coupling, and carbonylative Heck olefin arylation . These methods involve the use of different catalysts and reaction conditions to achieve the desired product. For instance, the Claisen-Schmidt condensation is base-catalyzed, while the Suzuki cross-coupling and carbonylative Heck olefin arylation are catalyzed by palladium complexes .

Industrial Production Methods: Industrial production of fisetin involves the extraction from natural sources or chemical synthesis. The extraction process typically involves the use of solvents to isolate the compound from plant materials. Chemical synthesis, on the other hand, involves the use of various reagents and catalysts to produce fisetin in large quantities .

Chemical Reactions Analysis

Types of Reactions: Fisetin undergoes several types of chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its properties.

Common Reagents and Conditions: Common reagents used in the reactions involving fisetin include oxidizing agents, reducing agents, and various catalysts. For example, palladium complexes are used in the Suzuki cross-coupling and carbonylative Heck olefin arylation reactions .

Major Products Formed: The major products formed from the reactions involving fisetin depend on the type of reaction and the reagents used. For instance, oxidation reactions can lead to the formation of various oxidized derivatives of fisetin, while reduction reactions can produce reduced forms of the compound .

Properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-3,7-dihydroxychromen-4-one;methane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O6.CH4/c16-8-2-3-9-12(6-8)21-15(14(20)13(9)19)7-1-4-10(17)11(18)5-7;/h1-6,16-18,20H;1H4
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZORWMECERKQJKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C.C1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C=C(C=C3)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.